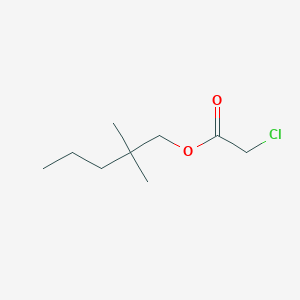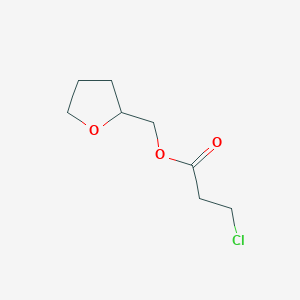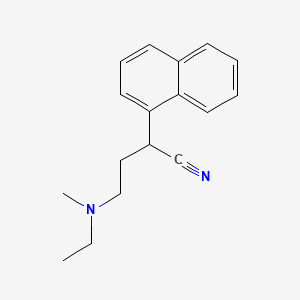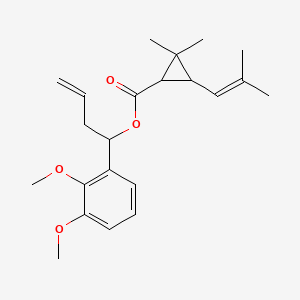![molecular formula C20H34O2 B14741057 1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol CAS No. 5649-82-1](/img/structure/B14741057.png)
1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol is a complex organic compound known for its unique structure and properties. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its multiple methyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of specific bicyclic precursors under controlled conditions. For example, the hydrogenation of tris-trans-homobenzene using a platinum oxide catalyst at room temperature can yield similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic systems.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its hydroxyl groups may form hydrogen bonds with target proteins, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,4,7,7-Hexamethylcyclononane: Similar in structure but differs in the arrangement of methyl groups and overall conformation.
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Another related compound with different functional groups and reactivity.
Uniqueness
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol is unique due to its specific arrangement of methyl groups and hydroxyl functionalities, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5649-82-1 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
2-(2-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C20H34O2/c1-15(2)13-7-9-17(15,5)19(21,11-13)20(22)12-14-8-10-18(20,6)16(14,3)4/h13-14,21-22H,7-12H2,1-6H3 |
Clave InChI |
QEPAXFJCNMNDSD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)(C3(CC4CCC3(C4(C)C)C)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)

![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)


![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)




